rac-tert-butyl (3R,4R)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate, trans
CAS No.:
Cat. No.: VC16514236
Molecular Formula: C11H20BrNO2
Molecular Weight: 278.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20BrNO2 |
|---|---|
| Molecular Weight | 278.19 g/mol |
| IUPAC Name | tert-butyl 3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
| Standard InChI Key | YGPRMKRMCDPNCY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC1CBr)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3- and 4-positions with a bromomethyl group (-CH2Br) and a methyl group (-CH3), respectively. The stereochemistry is defined as trans-(3R,4R), indicating that the bromomethyl and methyl groups occupy opposite spatial orientations relative to the ring plane. The tert-butyl carboxylate (-COOtBu) at the 1-position serves as a protective group for the amine functionality .
Molecular Formula: C12H20BrNO2
Molecular Weight: 290.20 g/mol (calculated from atomic masses).
Stereochemical Significance
Synthesis and Preparation
Challenges in Synthesis
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Regioselectivity: Ensuring bromination occurs exclusively at the 3-position.
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Stereochemical Purity: Minimizing epimerization during reaction steps.
Physical and Chemical Properties
Physicochemical Data
| Property | Value/Description |
|---|---|
| Boiling Point | Estimated 280–300°C (decomposes) |
| Density | ~1.4 g/cm³ (analogous bromides) |
| Solubility | Soluble in DCM, THF; insoluble in H2O |
| Flash Point | >150°C (flammable liquid) |
Spectroscopic Characterization
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NMR:
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IR: Strong C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹.
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group (-CH2Br) is highly reactive toward nucleophiles (e.g., amines, thiols), enabling:
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Alkylation Reactions: Formation of C-N or C-S bonds for drug candidate derivatization.
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis).
Deprotection and Subsequent Modifications
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Boc Removal: Treatment with TFA or HCl yields the primary amine, pivotal for further functionalization .
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Ring-Opening Reactions: Acidic conditions may lead to pyrrolidine ring scission, necessitating careful pH control.
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
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Antiviral Agents: Pyrrolidine scaffolds are prevalent in protease inhibitors (e.g., HCV NS5A inhibitors).
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Neurological Therapeutics: Brominated analogs show promise in modulating GABA receptors.
Case Study: Analogous Compounds
| Compound | Activity | Citation |
|---|---|---|
| tert-Butyl 2-bromopyrrolidine-1-carboxylate | HCV inhibitor intermediate | |
| trans-3-Bromo-4-methylpyrrolidine | GABA-A receptor ligand |
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